molecular formula C15H14N2O4 B12123063 3-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide

3-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide

Cat. No.: B12123063
M. Wt: 286.28 g/mol
InChI Key: NJUIBCMDYFTWGN-UHFFFAOYSA-N
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Description

3-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide is a synthetic compound that belongs to the class of isoxazole derivatives. Isoxazole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antibacterial activities .

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-4H-isochromene-3-carboxamide

InChI

InChI=1S/C15H14N2O4/c1-9-7-12(17-21-9)16-14(19)15(2)8-10-5-3-4-6-11(10)13(18)20-15/h3-7H,8H2,1-2H3,(H,16,17,19)

InChI Key

NJUIBCMDYFTWGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C

Origin of Product

United States

Chemical Reactions Analysis

3-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

3-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes that play a crucial role in cell division, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation.

Biological Activity

3-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C12H12N2O4\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_4

Pharmacological Properties

Recent studies have indicated that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary tests suggest that 3-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide has significant antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which may contribute to its therapeutic potential in mitigating oxidative stress-related diseases .
  • Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy .

The mechanisms by which 3-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been known to disrupt bacterial cell wall integrity, leading to cell lysis.
  • Scavenging Free Radicals : The antioxidant activity may be attributed to the compound's ability to neutralize free radicals, thereby preventing cellular damage.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various isoxazole derivatives found that 3-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide exhibited strong antibacterial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics .

Case Study 2: Antioxidant Properties

Research published in recent literature highlighted the antioxidant potential of this compound through various assays, including DPPH and ABTS radical scavenging tests. The results showed that it significantly reduced oxidative stress markers in treated cells .

Data Summary

Biological ActivityObservationsReference
Antimicrobial ActivityEffective against MRSA and other strains
Antioxidant ActivitySignificant reduction in oxidative stress
CytotoxicityInduces apoptosis in cancer cell lines

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